Calyculinamide A
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Overview
Description
Calyculinamide A is a natural product found in Lamellomorpha strongylata with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Calyculins, including Calyculinamide A, originate from marine sponges like Discodermia calyx and have demonstrated significant cytotoxic properties. A study outlined a synthesis route for a fragment of Calyculin C, emphasizing the potential of Calyculinamides in advanced organic synthesis and chemical analysis (Konstantinova & Koskinen, 2018).
Biological Activity and Potential Therapeutic Applications
- The compound Swinhoeiamide A, related to Calyculinamides, showed insecticidal and fungicidal properties, suggesting a potential role in agricultural and pharmaceutical applications (Edrada et al., 2002).
- Calyculin A, closely related to this compound, acts as a dual-action toxin, inhibiting protein Ser/Thr phosphatases and blocking calcium influx in cells, indicating its role in cell biology research and potential therapeutic uses (Holy & Brautigan, 2012).
Cytogenetic Analysis and Research
- Calyculin A has been used to induce chromosome condensation in lymphocytes, facilitating cytogenetic analysis and potentially advancing karyotyping techniques in clinical settings (Kowalska et al., 2003).
- The compound also showed effectiveness in inducing premature chromosome condensation in blastomeres from animal embryos, underlining its utility in genetic and developmental biology research (Kramer et al., 2008).
- Optimization studies on Calyculin A-induced chromosome condensation assays have improved the sensitivity and efficiency of detecting chromosome aberrations, highlighting its significance in cytogenetic and cancer research (Miura & Blakely, 2011).
Biogenesis and Biochemical Processes
- Research on the biogenesis of Calyculin A in the marine sponge Discodermia calyx has provided insights into the natural production and regulation of these compounds, offering a perspective on harnessing natural sources for biomedical applications (Wakimoto et al., 2014).
- A study on the Calyculin A-enhanced premature chromosome condensation approach has shown promising results for efficient cytogenetic analysis of cancers, potentially revolutionizing cancer diagnostics and research (Bezrookove et al., 2003).
Properties
Molecular Formula |
C50H83N4O16P |
---|---|
Molecular Weight |
1027.2 g/mol |
IUPAC Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83N4O16P/c1-28(22-41(51)57)16-14-17-29(2)31(4)23-32(5)42(58)34(7)37(55)24-40(66-13)45-46(70-71(62,63)64)49(8,9)50(69-45)25-38(56)33(6)39(68-50)19-15-18-35-26-67-48(53-35)30(3)20-21-52-47(61)44(60)43(59)36(27-65-12)54(10)11/h14-18,22-23,26,30,32-34,36-40,42-46,55-56,58-60H,19-21,24-25,27H2,1-13H3,(H2,51,57)(H,52,61)(H2,62,63,64)/b16-14+,18-15+,28-22+,29-17+,31-23+/t30-,32+,33-,34-,36-,37-,38+,39-,40-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI Key |
GTJWBKWRZBNEEQ-NVWSLSKVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Canonical SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Synonyms |
calyculinamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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